REACTION_CXSMILES
|
O.O.Cl[Sn]Cl.[N:6]1([C:11]2[C:19]3[C:14](=[N:15][CH:16]=[C:17]([N+:20]([O-])=O)[CH:18]=3)[NH:13][N:12]=2)[CH:10]=[CH:9][N:8]=[CH:7]1.C(=O)(O)[O-].[Na+]>C(OCC)(=O)C>[N:6]1([C:11]2[C:19]3[C:14](=[N:15][CH:16]=[C:17]([NH2:20])[CH:18]=3)[NH:13][N:12]=2)[CH:10]=[CH:9][N:8]=[CH:7]1 |f:0.1.2,4.5|
|
Name
|
|
Quantity
|
1.03 g
|
Type
|
reactant
|
Smiles
|
O.O.Cl[Sn]Cl
|
Name
|
|
Quantity
|
210 mg
|
Type
|
reactant
|
Smiles
|
N1(C=NC=C1)C1=NNC2=NC=C(C=C21)[N+](=O)[O-]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
The slurry was stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The cooled reaction mixture
|
Type
|
FILTRATION
|
Details
|
filtered through celite
|
Type
|
WASH
|
Details
|
The filtrate was washed with saturated aqueous sodium bicarbonate, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
N1(C=NC=C1)C1=NNC2=NC=C(C=C21)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 90 mg | |
YIELD: PERCENTYIELD | 49% | |
YIELD: CALCULATEDPERCENTYIELD | 49.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |